(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution using sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could result in hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact stereoselectively with these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound .
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound lacking the methyl group.
(1S,2R)-1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound lacking the chloro group.
Uniqueness
(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
HUVJRGQEWYHDPF-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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